molecular formula C9H12N2OS B8634514 2-Piperidinothiazole-4-carbaldehyde

2-Piperidinothiazole-4-carbaldehyde

Cat. No. B8634514
M. Wt: 196.27 g/mol
InChI Key: XZUZHIRFXCAFEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04933355

Procedure details

The reaction described in Preparation 44 was repeated, but using 2.4 g of 2-piperidinothiazol-4-ylmethanol, 5.8 g of sulfur trioxide pyridine complex, 3.7 g of triethylamine and 30 ml of dimethyl sulfoxide, giving the title compound as pale orange prisms.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[S:8][CH:9]=[C:10]([CH2:12][OH:13])[N:11]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(N(CC)CC)C>CS(C)=O>[N:1]1([C:7]2[S:8][CH:9]=[C:10]([CH:12]=[O:13])[N:11]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
N1(CCCCC1)C=1SC=C(N1)CO
Step Two
Name
Quantity
3.7 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction described in Preparation 44

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)C=1SC=C(N1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.